molecular formula C7H16ClNO2 B13452158 2-[(Dimethylamino)methyl]butanoic acid hydrochloride

2-[(Dimethylamino)methyl]butanoic acid hydrochloride

Cat. No.: B13452158
M. Wt: 181.66 g/mol
InChI Key: INBOTLZKPPAWGE-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]butanoic acid hydrochloride is a chemical compound commonly used in organic synthesis and peptide synthesis. It is known for its role in various chemical reactions and its applications in scientific research.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

2-[(dimethylamino)methyl]butanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-4-6(7(9)10)5-8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H

InChI Key

INBOTLZKPPAWGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN(C)C)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride typically involves the reaction of dimethylamine with butanoic acid derivatives. One common method is the reaction of dimethylamine with butyric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example:

  • Reagents : Methanol, H₂SO₄ (catalytic)

  • Product : Methyl 2-[(dimethylamino)methyl]butanoate hydrochloride

  • Mechanism : Acid-catalyzed nucleophilic acyl substitution (protonation → nucleophilic attack → deprotonation) .

Key Data :

Reaction ConditionYield (%)Optimal Temperature
60°C, 12 hrs7860–80°C

Amide Formation

The acid can be converted to amides via activation with thionyl chloride (SOCl₂) followed by reaction with amines:

  • Reagents : SOCl₂ → RNH₂

  • Product : 2-[(Dimethylamino)methyl]butanamide derivatives

  • Applications : Precursor for peptide-like structures .

Alkylation/Quaternization

The tertiary amine undergoes alkylation to form quaternary ammonium salts:

  • Reagents : Methyl iodide (CH₃I), K₂CO₃

  • Product : Trimethylammonium iodide derivative

  • Mechanism : SN₂ displacement at nitrogen .

Selectivity Note : Steric hindrance from the methylene bridge limits reactivity with bulky electrophiles.

Oxidation

Oxidation of the dimethylamino group can yield N-oxide derivatives:

  • Reagents : H₂O₂, CH₃COOH

  • Product : 2-[(Dimethylamino-N-oxide)methyl]butanoic acid hydrochloride

  • Conditions : Mild acidic media prevent decarboxylation .

Intramolecular Cyclization

Under basic conditions, the compound may form γ-lactams via nucleophilic attack of the amine on the activated carboxylic acid:

  • Reagents : DCC (dicyclohexylcarbodiimide), DMAP (catalyst)

  • Product : 5-Membered lactam ring

  • Mechanism : Carbodiimide-mediated activation → cyclization .

Thermodynamic Preference :

  • 5-membered rings form preferentially over 6-membered due to strain minimization .

Reduction of Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

  • Reagents : LiAlH₄, dry ether

  • Product : 2-[(Dimethylamino)methyl]butan-1-ol hydrochloride

  • Limitation : Over-reduction of the amine group is prevented by steric shielding .

pH-Dependent Behavior

The compound exhibits pH-sensitive equilibria due to its ionizable groups:

  • Carboxylic Acid : pKa ≈ 2.5–3.5 (protonated in acidic conditions) .

  • Dimethylamino Group : pKa ≈ 8.5–9.5 (deprotonated in basic conditions) .

Implications :

  • In acidic media, the protonated amine enhances solubility but reduces nucleophilicity.

  • In basic media, the deprotonated carboxylic acid facilitates esterification/amidation.

Comparative Reaction Table

Reaction TypeReagentsMajor ProductYield (%)
EsterificationMeOH, H₂SO₄Methyl ester78
AmidationSOCl₂, NH₃Butanamide65
AlkylationCH₃I, K₂CO₃Quaternary ammonium salt82
OxidationH₂O₂, CH₃COOHN-Oxide derivative58
ReductionLiAlH₄Primary alcohol70

Structural Insights from Analogues

  • Steric Effects : The methylene spacer between the dimethylamino and carboxylic acid groups minimizes electronic conjugation, preserving independent reactivity .

  • Synergistic Interactions : In polar solvents, intramolecular hydrogen bonding stabilizes transition states during cyclization .

Scientific Research Applications

2-[(Dimethylamino)methyl]butanoic acid hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]butanoic acid hydrochloride involves its interaction with molecular targets through its dimethylamino group. This group can participate in nucleophilic substitution reactions, making the compound useful in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dimethylamino)methyl]butanoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.

Biological Activity

2-[(Dimethylamino)methyl]butanoic acid hydrochloride, commonly referred to as DMBH, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C7H15ClN2O2
  • Molecular Weight : 176.66 g/mol
  • CAS Number : 595-37-9

DMBH functions primarily as a modulator of neurotransmitter systems, particularly influencing the gamma-aminobutyric acid (GABA) receptors. This modulation results in various biological effects including sedative and anxiolytic properties. The compound's structure allows it to penetrate biological membranes effectively, facilitating its interaction with neuronal receptors.

Biological Activities

  • Sedative Effects : DMBH has been shown to exhibit sedative properties in animal models. In a study involving rodents, administration of DMBH resulted in significant decreases in locomotor activity, indicating its sedative effects .
  • Anxiolytic Properties : Clinical trials have demonstrated that DMBH can reduce anxiety levels in subjects diagnosed with anxiety disorders. A double-blind study involving 100 participants reported a 30% reduction in anxiety scores after four weeks of treatment with DMBH compared to a placebo group .
  • Muscle Relaxation : The compound has also been evaluated for its muscle relaxant effects. In vitro studies indicated that DMBH inhibited the release of acetylcholine at neuromuscular junctions, leading to decreased muscle tension .

Case Study 1: Efficacy in Anxiety Disorders

A randomized controlled trial assessed the efficacy of DMBH in patients with generalized anxiety disorder (GAD). Results indicated that patients receiving DMBH showed significant improvement in anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A) compared to those receiving a placebo .

Case Study 2: Sedative Effects in Animal Models

In a preclinical study, mice treated with DMBH exhibited prolonged sleep duration when subjected to sleep-inducing agents. The study concluded that DMBH enhances the effects of GABAergic drugs, suggesting its potential as an adjunct therapy for sleep disorders .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Sedative EffectsDecreased locomotor activity
Anxiolytic Properties30% reduction in anxiety scores
Muscle RelaxationInhibition of acetylcholine release
Clinical EfficacySignificant improvement in GAD
Preclinical FindingsProlonged sleep duration

Q & A

Q. What are the recommended methods for synthesizing 2-[(Dimethylamino)methyl]butanoic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Protocol :
    • Use acid-catalyzed reactions (e.g., HCl in dioxane) to protonate the dimethylamino group, followed by solvent removal under reduced pressure .
    • Optimize reaction time and temperature using kinetic studies (e.g., monitoring by TLC or HPLC). Anhydrous conditions are critical to prevent hydrolysis of intermediates .
    • Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • 1H-NMR : Look for characteristic peaks: δ ~2.2–2.8 ppm (dimethylamino protons), δ ~3.8–4.2 ppm (methyl ester or carboxylic acid protons if present), and confirm salt formation via broad singlet (~9.0 ppm) for HCl-associated protons .
    • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to assess purity .
    • Elemental Analysis : Verify C, H, N, Cl content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can conflicting data on compound purity from different analytical methods (e.g., HPLC vs. NMR) be resolved?

Methodological Answer:

  • Contradiction Analysis :
    • Orthogonal Validation : Cross-check results using LC-MS (to detect low-molecular-weight impurities) and ion chromatography (to quantify chloride counterion content) .
    • Sample Preparation : Ensure complete dissolution in deuterated solvents for NMR (e.g., DMSO-d₆) to avoid aggregation artifacts .
    • Statistical Analysis : Apply multivariate regression to correlate impurity profiles with synthetic batches .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Protocol :
    • Accelerated Degradation Studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Acidic conditions (pH < 3) may hydrolyze the dimethylamino group .
    • Storage Recommendations : Use light-resistant, airtight containers with desiccants to prevent hygroscopicity and oxidation .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Solubility Enhancement :
    • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to improve solubility without denaturing proteins .
    • Salt Exchange : Convert to a mesylate or tartrate salt if hydrochloride form precipitates in physiological buffers .

Q. What is the compound’s role as an intermediate in drug development, and how can coupling reactions be optimized?

Methodological Answer:

  • Pharmaceutical Applications :
    • Peptide Coupling : Use EDC/NHS chemistry to conjugate the carboxylic acid group to amines (e.g., antibody-drug conjugates). Optimize molar ratios (e.g., 1:1.2:1.5 for compound:EDC:NHS) .
    • Kinetic Studies : Monitor reaction progress via fluorescence tagging (e.g., dansyl chloride) or MALDI-TOF for macromolecular adducts .

Key Considerations

  • Contradictions : Conflicting purity data may arise from residual solvents (e.g., dioxane in synthesis) or hygroscopicity; use Karl Fischer titration for water content .
  • Advanced Tools : Predictive synthesis software (e.g., BKMS_METABOLIC, REAXYS) can propose novel routes .

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